1-(Bromomethyl)adamantane
Overview
Description
1-(Bromomethyl)adamantane, also known as 1-adamantylmethyl bromide, is an organobromine compound with the molecular formula C11H17Br. It is a derivative of adamantane, a polycyclic hydrocarbon with a diamond-like structure. The compound is characterized by the presence of a bromomethyl group attached to the adamantane framework, making it a valuable intermediate in organic synthesis .
Mechanism of Action
Target of Action
1-(Bromomethyl)adamantane is a derivative of adamantane, a type of diamondoid It’s known that adamantane derivatives have a wide range of applications due to their high reactivity . They can be used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mode of Action
For instance, a Heck alkylation of 1-bromomethyl-adamantane with 1,3-pentadiene was carried out using tetrakis(triphenylphosphine)palladium as a catalyst .
Biochemical Pathways
The high reactivity of adamantane derivatives suggests that they could potentially interact with various biochemical pathways .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (22916) and solubility, would likely influence its pharmacokinetic profile .
Result of Action
The compound’s high reactivity suggests that it could potentially induce a variety of chemical transformations .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be between 2-8°C . Additionally, the compound’s reactivity might be affected by the presence of other substances or changes in pH, temperature, and pressure.
Preparation Methods
1-(Bromomethyl)adamantane can be synthesized through several methods:
Direct Bromination: One common method involves the bromination of adamantane using bromine in the presence of a radical initiator such as ultraviolet light or a peroxide.
Hydrobromination of Adamantyl Alcohols: Another method involves the hydrobromination of 1-adamantylmethanol using hydrobromic acid.
Industrial Production: Industrially, the compound can be produced by the bromination of adamantane derivatives in large-scale reactors, ensuring high yield and purity through controlled reaction conditions.
Chemical Reactions Analysis
1-(Bromomethyl)adamantane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be readily replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: Reduction of this compound can yield 1-adamantylmethane using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-(Bromomethyl)adamantane has a wide range of applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various adamantane derivatives, which are used in pharmaceuticals, agrochemicals, and materials science.
Drug Delivery Systems: The adamantane moiety is employed in the design of drug delivery systems, including liposomes and dendrimers, due to its stability and ability to enhance the lipophilicity of drugs.
Surface Recognition: The compound is used in surface recognition studies, where it acts as an anchor in the lipid bilayer of liposomes, facilitating targeted drug delivery.
Comparison with Similar Compounds
1-(Bromomethyl)adamantane can be compared with other similar compounds, such as:
1-Bromoadamantane: This compound is a precursor to this compound and shares similar reactivity but lacks the additional methyl group.
1-Adamantylamine: This amine derivative of adamantane is used in medicinal chemistry for its antiviral properties.
1-Adamantanol: The alcohol derivative is used as an intermediate in the synthesis of other adamantane-based compounds.
This compound stands out due to its unique structure, which combines the stability of the adamantane core with the reactivity of the bromomethyl group, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-(bromomethyl)adamantane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17Br/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRBYCAVZBQANU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362862 | |
Record name | 1-(bromomethyl)adamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14651-42-4 | |
Record name | 1-(bromomethyl)adamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(bromomethyl)adamantane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 1-(Bromomethyl)adamantane?
A1: this compound crystallizes with mirror symmetry. [] The molecules are bisected by mirror planes, with five carbon atoms, three hydrogen atoms, and the bromine atom lying on this plane. [] The crystal packing is primarily stabilized by weak van der Waals interactions. []
Q2: How does the reactivity of this compound compare to other dihaloadamantanes in ring-closing reactions?
A2: While reacting with sodium metal can lead to ring closure forming 1,2-methanoadamantane, this compound often yields different major products compared to its isomers like 2-bromo-1-(chloromethyl)adamantane. [] For instance, reactions with sodium or alkyllithium reagents primarily produce methyladamantane or 4-methyleneprotoadamantane. [] This difference highlights the impact of halogen position on the reaction pathway and product selectivity in dihaloadamantanes.
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